molecular formula C14H16N2OS B3537273 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine

1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine

Cat. No. B3537273
M. Wt: 260.36 g/mol
InChI Key: RQPSQPCIAWHYNK-UHFFFAOYSA-N
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Description

1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine, also known as BZTP, is a molecule that belongs to the piperazine family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine is complex and involves multiple pathways. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine also affects the release and reuptake of neurotransmitters, leading to changes in synaptic transmission and neuronal activity. The exact mechanism of action of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine is still under investigation, but it is believed to involve the modulation of multiple signaling pathways in the brain.
Biochemical and physiological effects:
1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine has also been shown to reduce anxiety and improve cognitive function in animal models. In addition, 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine has several advantages for lab experiments. It is a stable and highly pure compound, making it suitable for use in a wide range of assays and experiments. 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine has some limitations for lab experiments. It has a relatively short half-life in the body, making it difficult to study its long-term effects. In addition, 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine has a complex mechanism of action, making it challenging to study its effects on specific signaling pathways.

Future Directions

There are several future directions for the study of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine. One area of research is the development of new drugs based on the structure of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine. Researchers are exploring the potential of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine derivatives for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine on the brain. Researchers are investigating the potential of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, researchers are exploring the potential of 1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine for the treatment of addiction and substance abuse disorders.

Scientific Research Applications

1-(1-benzothien-3-ylcarbonyl)-4-methylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. It has been shown to exhibit potent binding affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-benzothiophen-3-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-15-6-8-16(9-7-15)14(17)12-10-18-13-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPSQPCIAWHYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-3-yl(4-methylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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